tert-Butyl ((1R,2S)-2-phenylcyclopropyl)carbamate
Overview
Description
tert-Butyl ((1R,2S)-2-phenylcyclopropyl)carbamate is a chemical compound that features a tert-butyl group attached to a carbamate moiety, which is further connected to a cyclopropyl ring bearing a phenyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl ((1R,2S)-2-phenylcyclopropyl)carbamate typically involves the reaction of tert-butyl carbamate with a suitable cyclopropyl derivative. One common method involves the use of tert-butyl hydroperoxide as an oxidizing agent to facilitate the formation of the desired product under metal-free conditions . The reaction conditions often require careful control of temperature and solvent to ensure high yield and purity of the product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Optimization of reaction parameters, such as concentration, temperature, and reaction time, is crucial for achieving consistent quality in industrial settings.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl ((1R,2S)-2-phenylcyclopropyl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the carbamate group into amines or other reduced forms.
Substitution: The compound can participate in substitution reactions where the tert-butyl or phenyl groups are replaced by other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like tert-butyl hydroperoxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized carbamate derivatives, while reduction can produce amines. Substitution reactions can result in a variety of substituted carbamate compounds.
Scientific Research Applications
tert-Butyl ((1R,2S)-2-phenylcyclopropyl)carbamate has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a protecting group for amines.
Biology: Investigated for its potential biological activity and interactions with enzymes and proteins.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of tert-Butyl ((1R,2S)-2-phenylcyclopropyl)carbamate involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit or activate specific pathways depending on its structure and the nature of the target. The tert-butyl group and phenyl substituent play crucial roles in determining the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
tert-Butyl carbamate: A simpler analog with a similar carbamate structure but lacking the cyclopropyl and phenyl groups.
tert-Butyl ((1R,2S)-2-hydroxy-1,2-diphenylethyl)carbamate: A related compound with a hydroxyl group and two phenyl substituents.
Uniqueness
tert-Butyl ((1R,2S)-2-phenylcyclopropyl)carbamate is unique due to its cyclopropyl ring and phenyl substituent, which confer distinct chemical and biological properties
Properties
IUPAC Name |
tert-butyl N-[(1R,2S)-2-phenylcyclopropyl]carbamate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO2/c1-14(2,3)17-13(16)15-12-9-11(12)10-7-5-4-6-8-10/h4-8,11-12H,9H2,1-3H3,(H,15,16)/t11-,12+/m0/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MBZAGPLGLMIZOL-NWDGAFQWSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CC1C2=CC=CC=C2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H]1C[C@H]1C2=CC=CC=C2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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